15-Methyl-PGF2alpha
Overview
Description
15-Methyl-PGF2alpha, a synthetic analog of prostaglandin F2alpha (PGF2alpha), has been extensively studied for its effects on human physiology, particularly in the context of reproductive health. The compound has been shown to influence oviductal motility and ovum transport, although it does not necessarily accelerate ovum transport in women . It has also been used for the termination of early pregnancy as a vaginal suppository, demonstrating effectiveness without serious complications . Additionally, 15-Methyl-PGF2alpha has been investigated for its impact on the pulmonary circulation in dogs, where it significantly increased pulmonary vascular resistance .
Synthesis Analysis
While the provided papers do not detail the synthesis of 15-Methyl-PGF2alpha, its applications in medical research suggest that it is synthesized to have a higher potency and stability compared to its natural counterpart, PGF2alpha. The modifications to the prostaglandin structure, such as methylation, are likely designed to enhance its biological activity and therapeutic potential.
Molecular Structure Analysis
The molecular structure of 15-Methyl-PGF2alpha includes a methyl group at the 15th carbon of the prostaglandin F2alpha molecule. This structural modification is thought to contribute to its increased potency and duration of action in comparison to the natural hormone .
Chemical Reactions Analysis
The chemical behavior of 15-Methyl-PGF2alpha in the body involves interactions with prostaglandin receptors, leading to various physiological responses. For instance, it has been shown to cause contractions in the uterus and other smooth muscle tissues, which is the basis for its use in inducing labor and terminating pregnancies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 15-Methyl-PGF2alpha, such as solubility, stability, and plasma half-life, are crucial for its medical applications. The compound's ester form has been shown to have different pharmacokinetics compared to the free acid, with implications for its administration and efficacy . Plasma levels of 15-Methyl-PGF2alpha can be maintained therapeutically through various routes of administration, including intravenous, intramuscular, and subcutaneous injections .
Case Studies and Applications
Several case studies have demonstrated the use of 15-Methyl-PGF2alpha in inducing midtrimester abortions, with varying degrees of success and side effects such as emesis and diarrhea . The compound has also been used for terminating pregnancies in the 8-9th week of gestation with minimal gastrointestinal side effects . Furthermore, its ability to decrease circulating levels of estradiol-17beta and progesterone suggests a direct action on the corpus luteum, contributing to its effectiveness in terminating early pregnancies . In late first-trimester and early second-trimester gestations, intramuscular administration of 15-Methyl-PGF2alpha has been shown to be effective in terminating pregnancies with a high success rate and manageable side effects .
Scientific Research Applications
1. Early Pregnancy Termination and Fertility Control
15-Methyl-PGF2alpha has been studied for its potential in terminating early pregnancies. Bygdeman et al. (1976) and Fylling & Jerve (1977) reported its successful use in terminating early pregnancies through vaginal administration, indicating its promise as a reliable, non-surgical procedure (Bygdeman et al., 1976); (Fylling & Jerve, 1977).
2. Kinetic and Metabolic Studies
Research has been conducted on the metabolism of 15-Methyl-PGF2alpha, particularly when administered intra-amniotically. Gréen et al. (1976) observed the slow disappearance of the compound from the amniotic sac and identified a metabolite, dinor-15-methyl-PGF2alpha, in small amounts (Gréen et al., 1976).
3. Measurement and Detection Techniques
Cornette et al. (1976) developed a radioimmunoassay for 15-Methyl-PGF2alpha, enabling sensitive and accurate detection of this prostaglandin analog in blood plasma (Cornette et al., 1976).
4. Effect on Oviductal Motility and Ovum Transport
Croxatto et al. (1978) explored the effects of 15-Methyl-PGF2alpha on oviductal motility and ovum transport in women, finding that it increases oviductal motility without necessarily accelerating ovum transport (Croxatto et al., 1978).
5. Therapeutic Use in Abortion Induction
Göretzlehner et al. (1977) investigated the effectiveness of intramuscular 15-Methyl-PGF2alpha application for therapeutic abortion, highlighting its potential as an effective abortifacient (Göretzlehner et al., 1977).
6. Plasma Level Analysis Post-Administration
Gréen & Bygdeman (1976) studied plasma levels of 15-Methyl-PGF2alpha following various administration routes, providing insights into the drug's pharmacokinetics (Gréen & Bygdeman, 1976).
7. Prophylactic Use in Labor Management
Biswas et al. (2007) conducted a study on the use of 15-Methyl PGF2alpha in the active management of the third stage of labor, showing its effectiveness in preventing postpartum hemorrhage (Biswas et al., 2007).
Safety And Hazards
The abortifacient 15 [S]15-methyl prostaglandin F2alpha, designated PGF2alpha (M), was tested in pregnant rats and rabbits for purposes of preclinical safety evaluation . The principal finding in rat and rabbit teratology studies was that PGF2alpha (M) had a high order of embryolethality regardless of when it was administered .
properties
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5+,14-12+/t16-,17-,18+,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKPYFALUEJCK-MRVZPHNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-Methyl-PGF2alpha | |
CAS RN |
76498-29-8 | |
Record name | (E)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-(3S)-3-hydroxy-3-methyloct-1-enyl)cyclopentyl)-5-heptenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076498298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0STI57XNU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.